molecular formula C12H10N2O3 B11707565 N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11707565
M. Wt: 230.22 g/mol
InChI Key: OWOMXYXJAPPOCH-MDWZMJQESA-N
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Description

N’-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound known for its versatile applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound has a furan ring and a hydrazide group, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its amine and carbonyl precursors.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and hydrazide group.

    Reduction: The primary amine and aldehyde or ketone precursors.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s hydrazide group can also participate in redox reactions, contributing to its antioxidant properties. Additionally, its ability to bind to DNA and proteins makes it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl group enhances its ability to participate in hydrogen bonding and redox reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H10N2O3/c15-10-5-3-9(4-6-10)8-13-14-12(16)11-2-1-7-17-11/h1-8,15H,(H,14,16)/b13-8+

InChI Key

OWOMXYXJAPPOCH-MDWZMJQESA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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